N3-L-Lys(Mtt)-OH

Description

BenchChem offers high-quality N3-L-Lys(Mtt)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N3-L-Lys(Mtt)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-azido-6-[[(4-methylphenyl)-diphenylmethyl]amino]hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N4O2/c1-20-15-17-23(18-16-20)26(21-10-4-2-5-11-21,22-12-6-3-7-13-22)28-19-9-8-14-24(25(31)32)29-30-27/h2-7,10-13,15-18,24,28H,8-9,14,19H2,1H3,(H,31,32)/t24-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBXSFBJXJSKJBY-DEOSSOPVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCC(C(=O)O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCC[C@@H](C(=O)O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N3-L-Lys(Mtt)-OH: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of N3-L-Lys(Mtt)-OH, a specialized amino acid derivative crucial for advanced bio-conjugation techniques. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Core Chemical Structure and Properties

N3-L-Lys(Mtt)-OH, with the systematic IUPAC name (S)-2-Azido-6-[(4-methyltrityl)amino]hexanoic acid, is a derivative of the amino acid L-lysine. Its structure is characterized by two key modifications: an azido (B1232118) (-N3) group at the alpha-amino position and a monomethoxytrityl (Mtt) protecting group on the epsilon-amino group of the lysine (B10760008) side chain. This arrangement makes it a valuable building block in peptide synthesis and bioconjugation, particularly in the field of "click chemistry".[1][2]

The Mtt group is a highly acid-labile protecting group, which allows for its selective removal under very mild acidic conditions. This orthogonality is critical in complex synthetic strategies where other acid-sensitive protecting groups (like Boc or tBu) need to remain intact.

Table 1: Physicochemical Properties of N3-L-Lys(Mtt)-OH and a Related Compound

| Property | N3-L-Lys(Mtt)-OH | Fmoc-L-Lys(Mtt)-OH (Related Compound) |

| CAS Number | 1333231-26-7 | 167393-62-6 |

| Molecular Formula | C26H28N4O2 | C41H40N2O4 |

| Molecular Weight | 428.53 g/mol | 624.77 g/mol |

| Appearance | - | White to off-white powder |

| Solubility | - | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate, DMSO, Acetone |

| Melting Point | - | 140 °C (dec.) |

| Optical Rotation | - | -11°± 2° (C=1, DMF) |

Note: Experimental data for N3-L-Lys(Mtt)-OH is limited in publicly available literature. The data for Fmoc-L-Lys(Mtt)-OH is provided for comparative context due to its structural similarity, particularly regarding the Mtt protecting group.

Experimental Protocols

Synthesis of Nε-Mtt Protected Lysine (General Approach)

A plausible synthetic route would start with the protection of the α-amino group of L-lysine, followed by the introduction of the Mtt group at the ε-amino position. Subsequently, the α-amino protecting group would be removed and replaced with an azido group.

A general two-step preparation for a related compound, Fmoc-Lys(Mtt)-OH, from lysine has been reported with an overall yield of 42%.[3]

Selective Deprotection of the Mtt Group

The key utility of the Mtt group lies in its selective removal under mild acidic conditions. This allows for site-specific modification of the lysine side chain while the peptide remains attached to a solid support.

Experimental Conditions for Mtt Deprotection (from Fmoc-Lys(Mtt)-OH studies):

-

Reagent: 1% Trifluoroacetic acid (TFA) in dichloromethane (DCM).[3]

-

Procedure: The peptide-resin is treated with the 1% TFA/DCM solution. The reaction progress can be monitored, and repeated treatments may be necessary for complete removal. The resin is then washed thoroughly to remove the cleaved Mtt cation.[4]

-

Alternative Reagent: A mixture of acetic acid/trifluoroethanol/dichloromethane (1:2:7) can also be used.[3]

Application in Click Chemistry

N3-L-Lys(Mtt)-OH is primarily used as a reagent in click chemistry.[1] The azido group at the N-terminus allows for its conjugation to molecules containing an alkyne group through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This bioorthogonal reaction is highly efficient and specific, enabling the formation of a stable triazole linkage.

General Workflow for Click Chemistry Application:

Caption: General workflow for utilizing N3-L-Lys(Mtt)-OH in peptide modification.

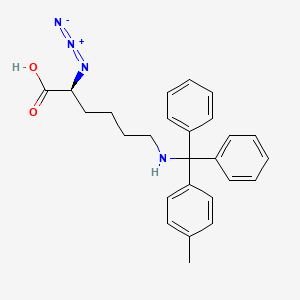

Visualization of Chemical Structure

The chemical structure of N3-L-Lys(Mtt)-OH is depicted below, highlighting the key functional groups.

Caption: Chemical structure of N3-L-Lys(Mtt)-OH.

References

- 1. N3-L-Lys(Mtt)-OH | CAS#:1333231-26-7 | Chemsrc [chemsrc.com]

- 2. media.iris-biotech.de [media.iris-biotech.de]

- 3. Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

N3-L-Lys(Mtt)-OH: A Comprehensive Technical Guide for Advanced Peptide Modification

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N3-L-Lys(Mtt)-OH, a specialized amino acid derivative crucial for advanced applications in peptide synthesis, drug development, and biotechnology. This document details its chemical and physical properties, experimental protocols for its use, and its role in sophisticated bioconjugation strategies.

Core Properties of N3-L-Lys(Mtt)-OH

N3-L-Lys(Mtt)-OH is a lysine (B10760008) derivative strategically designed for orthogonal peptide modification. It features an azide (B81097) (N3) group at the alpha-amino position, serving as a versatile handle for "click chemistry," and a highly acid-labile 4-methyltrityl (Mtt) group protecting the epsilon-amino group of the lysine side chain. This unique combination allows for the precise, site-specific introduction of modifications into a peptide sequence.

Physicochemical Data

Quantitative data for N3-L-Lys(Mtt)-OH and the closely related and commonly used Fmoc-L-Lys(Mtt)-OH are summarized below for reference.

| Property | Value | Source |

| CAS Number | 1333231-26-7 | [1][2] |

| Molecular Formula | C26H28N4O2 | [2] |

| Molecular Weight | 428.53 g/mol | [2] |

| Appearance | White to off-white powder | [3] |

| Melting Point | 110 - 155 °C | [3] |

| Storage Temperature | Room temperature or 2-8°C | [3][4] |

Strategic Applications in Research and Development

The primary utility of N3-L-Lys(Mtt)-OH lies in its role as a versatile building block for creating complex and functionalized peptides. The azide group enables highly specific and efficient conjugation to a wide array of molecules, including fluorescent probes, cytotoxic drugs, and polyethylene (B3416737) glycol (PEG) chains, through click chemistry reactions.[4]

The Mtt protecting group is a key feature, allowing for the selective deprotection of the lysine side-chain amine under very mild acidic conditions. This orthogonality is critical in solid-phase peptide synthesis (SPPS), as it leaves other acid-labile protecting groups (such as Boc and tBu) and the resin linkage intact. This enables the synthesis of branched or cyclic peptides and the site-specific attachment of various functionalities.[5]

Experimental Protocols

The following sections provide detailed methodologies for the incorporation of N3-L-Lys(Mtt)-OH into a peptide sequence and its subsequent modification via click chemistry.

Incorporation of N3-L-Lys(Mtt)-OH via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual coupling of N3-L-Lys(Mtt)-OH into a growing peptide chain on a solid support.

Materials:

-

Fmoc-protected amino acid resin (e.g., Rink Amide resin)

-

N3-L-Lys(Mtt)-OH

-

Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

20% (v/v) Piperidine (B6355638) in DMF

-

Coupling reagents: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) or equivalent

-

N,N'-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in the synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating it with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

-

Washing: Thoroughly wash the resin with DMF (3-5 times) followed by DCM (2-3 times) and then DMF (3-5 times).

-

Coupling of N3-L-Lys(Mtt)-OH:

-

In a separate vial, pre-activate N3-L-Lys(Mtt)-OH (3-4 equivalents relative to resin loading) with HBTU (3-4 equivalents) and DIPEA (6-8 equivalents) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

-

Monitor the completion of the reaction using a ninhydrin (B49086) (Kaiser) test. If the test is positive, indicating free amines, the coupling step can be repeated.[6]

-

-

Washing: After complete coupling, wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).

-

Chain Elongation: Continue with standard Fmoc-SPPS cycles to add subsequent amino acids to the peptide chain.

References

- 1. N3-L-Lys(Mtt)-OH | CAS#:1333231-26-7 | Chemsrc [chemsrc.com]

- 2. N3-L-Lys(Mtt)-OH | Ambeed.com [ambeed.com]

- 3. chemimpex.com [chemimpex.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

The Mtt Protecting Group in Lysine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of solid-phase peptide synthesis (SPPS), the strategic use of protecting groups is fundamental to the successful construction of complex peptide architectures. The 4-Methyltrityl (Mtt) group stands out as a critical tool, particularly for the side-chain protection of lysine (B10760008). Its unique properties, primarily its hyper-sensitivity to mild acidic conditions, allow for selective deprotection, a feature that is indispensable for the synthesis of branched peptides, cyclic peptides, and for site-specific conjugations. This technical guide provides a comprehensive overview of the function, applications, and experimental considerations of the Mtt protecting group in lysine derivatives, with a focus on enabling advanced peptide design and development.

Introduction to the Mtt Protecting Group

The 4-Methyltrityl (Mtt) group is an acid-labile protecting group utilized for the side chains of several amino acids, including lysine, ornithine, histidine, asparagine, and glutamine.[1] It is a derivative of the trityl (Trt) group, with a methyl group at the 4-position of one of the phenyl rings. This electron-donating methyl group enhances the stability of the trityl cation formed during acid-mediated cleavage, making the Mtt group significantly more susceptible to acidolysis than the parent Trt group.[1]

The primary advantage of the Mtt group lies in its "semi-permanent" nature. It is stable to the basic conditions required for Nα-Fmoc group removal (e.g., piperidine) but can be selectively cleaved under very mild acidic conditions that leave more robust acid-labile groups like tert-butyl (tBu) and tert-butyloxycarbonyl (Boc) intact.[1][2] This orthogonality is the cornerstone of its utility in modern peptide chemistry.

Core Function and Applications in Peptide Synthesis

The unique lability of the Mtt group makes it invaluable for the synthesis of complex and modified peptides.[1]

-

Orthogonal Protection Schemes: The ability to deprotect the Mtt group with dilute trifluoroacetic acid (TFA) (e.g., 1-5% in dichloromethane (B109758) (DCM)) without affecting tBu or Boc groups is its most significant feature.[1] This allows for a modular approach to peptide modification while the peptide remains anchored to the solid support.[1]

-

Synthesis of Branched and Cyclic Peptides: Mtt is extensively used to protect the side chain of lysine or ornithine.[1] Following selective deprotection of the Mtt group, the exposed ε-amine can serve as an attachment point to grow a second peptide chain, leading to the formation of branched peptides.[3] This strategy is also employed for the synthesis of side-chain to side-chain cyclic peptides.[4][5]

-

Site-Specific Conjugation: The selective deprotection of the Mtt group allows for the site-specific attachment of various molecules, such as fluorescent dyes, biotin, or other reporter molecules, to the lysine side chain.[1][6]

-

Multiple Antigenic Peptides (MAPs): The synthesis of branched peptides using Mtt-protected lysine is a key strategy in the construction of MAPs, which are valuable in immunology research and vaccine development.[3][4][5]

Chemical Properties and Cleavage Conditions

The Mtt group's lability is intermediate among the trityl-based protecting groups. The general order of acid lability is: Methoxytrityl (Mmt) > Mtt > Trityl (Trt).[1] Cleavage of the Mtt group is achieved under very mild acidic conditions. The progress of the deprotection can often be monitored by the appearance of an intense yellow color in the solution, which indicates the release of the Mtt cation.[1] To prevent side reactions, this liberated carbocation is typically quenched by a scavenger, such as triisopropylsilane (B1312306) (TIS) or triethylsilane (TES).[1][7]

Comparative Lability of Trityl-Based Protecting Groups

| Protecting Group | Relative Acid Lability |

| Methoxytrityl (Mmt) | Most Labile |

| 4-Methyltrityl (Mtt) | Intermediate |

| Trityl (Trt) | Least Labile |

Data compiled from references[1][8].

Common Cleavage Conditions for Mtt Group

| Reagent Cocktail | Concentration | Scavenger | Typical Reaction Time |

| Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 1-5% (v/v) | 1-5% TIS or TES | 5-10 x 2 min washes |

| Acetic Acid/Trifluoroethanol/DCM | 1:2:7 (v/v/v) | None specified | 30-60 min |

| Hexafluoroisopropanol (HFIP) in DCM | 30% (v/v) | None specified | 3 x 5 min |

Data compiled from references[1][4][5][7][9].

Experimental Protocols

Selective On-Resin Deprotection of Mtt from a Lysine Side Chain

This protocol describes a general procedure for the selective removal of the Mtt group from the side chain of a lysine residue on a resin-bound peptide.

Reagents:

-

Deprotection Solution: 1% (v/v) TFA, 5% (v/v) TIS in DCM

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Neutralization Solution: 10% (v/v) Diisopropylethylamine (DIEA) in DMF

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 20-30 minutes.[1]

-

Solvent Exchange: Drain the DCM.

-

Mtt Deprotection:

-

Add the freshly prepared deprotection solution to the resin (approximately 10 mL per gram of resin).

-

Agitate the mixture on a shaker. An intense yellow color should develop in the solution, indicating the release of the Mtt cation.[1]

-

After 2 minutes, drain the solution.[10]

-

Repeat the treatment with the deprotection solution 5-10 times, collecting the filtrate.[10]

-

-

Washing:

-

Confirmation (Optional): A small sample of resin can be cleaved, and the peptide analyzed by HPLC and Mass Spectrometry to confirm the successful removal of the Mtt group.[1]

Diagrams

Caption: Mechanism of Mtt group deprotection from a lysine side chain.

Caption: Workflow for the synthesis of a branched peptide using Fmoc-Lys(Mtt)-OH.

Conclusion

The 4-Methyltrityl (Mtt) protecting group is a powerful and versatile tool in the arsenal (B13267) of the peptide chemist. Its unique acid lability, which allows for its selective removal in the presence of other acid-sensitive groups, provides a critical level of orthogonality in solid-phase peptide synthesis. This feature is paramount for the rational design and synthesis of complex peptides with branched or cyclic architectures and for the site-specific incorporation of labels and other modifications. A thorough understanding of its chemical properties and the appropriate experimental conditions for its use, as outlined in this guide, is essential for leveraging its full potential in research and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs. | Semantic Scholar [semanticscholar.org]

- 6. Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as a theranostic tool for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 8. peptide.com [peptide.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

The Strategic Utility of α-Azido-Nε-(4-methyltrityl)-L-lysine in Advanced Polypeptide Engineering: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N3-L-Lys(Mtt)-OH, a specialized amino acid derivative integral to advanced peptide synthesis and bioconjugation. The unique orthogonal arrangement of a bio-reactive alpha-azide (N3) moiety and a highly acid-labile epsilon-amino (Nε) protecting group, the 4-methyltrityl (Mtt) group, enables precise, site-specific modifications of complex polypeptides. This document details the core functionalities of these groups, provides structured data on their chemical properties, and outlines detailed experimental protocols for their application in solid-phase peptide synthesis (SPPS), bioorthogonal "click" chemistry, and as a masked primary amine. The content is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to leverage this versatile building block in the creation of sophisticated peptide-based therapeutics and research tools.

Introduction: The Principle of Orthogonal Protection and Biofunctionalization

Modern peptide chemistry relies heavily on the principle of orthogonal protection, a strategy that employs protecting groups for reactive functional groups that can be removed under distinct chemical conditions. This allows for the selective deprotection and subsequent modification of specific sites within a complex molecule without affecting other protected functionalities. N3-L-Lys(Mtt)-OH is an exemplary embodiment of this principle, offering two distinct handles for chemical manipulation:

-

The α-Azido (N3) Group: This moiety serves a dual purpose. Firstly, it acts as a "masked" form of the α-amino group, which is relatively unreactive during standard peptide coupling reactions but can be chemically reduced to the primary amine when desired.[1] Secondly, and more prominently, the azide (B81097) is a key participant in bioorthogonal "click" chemistry reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2] These reactions allow for the covalent attachment of a wide array of molecules, such as fluorophores, imaging agents, or drug payloads, with high efficiency and specificity. The azide group is notably stable to the acidic conditions used for Mtt removal and the basic conditions for Fmoc deprotection.[3][4]

-

The Nε-4-methyltrityl (Mtt) Group: The Mtt group is a bulky and highly acid-labile protecting group for the side-chain amine of lysine (B10760008).[3][5] Its key advantage lies in its facile cleavage under very mild acidic conditions (e.g., 1-2% trifluoroacetic acid in dichloromethane), which do not affect more robust acid-labile protecting groups like tert-butoxycarbonyl (Boc) or the peptide's linkage to the resin.[4][6] This selective deprotection of the lysine side-chain is instrumental in the synthesis of branched peptides, cyclic peptides, and for site-specific conjugation.

The strategic combination of these two functionalities in a single amino acid building block provides a powerful tool for creating complex and precisely functionalized polypeptides.

Data Presentation: Physicochemical and Reaction Parameters

The following tables summarize key quantitative data related to the chemical properties and reactivity of N3-L-Lys(Mtt)-OH and its constituent functional groups.

Table 1: Physicochemical Properties of N3-L-Lys(Mtt)-OH

| Property | Value | Reference |

| Molecular Formula | C26H28N4O2 | [1] |

| Molecular Weight | 428.53 g/mol | [1] |

| CAS Number | 1333231-26-7 | [7] |

| Appearance | White to off-white powder | N/A |

| Solubility | Soluble in DMF, DCM, Chloroform | N/A |

Table 2: Stability of the α-Azido Group in Peptide Synthesis

| Condition | Stability | Reference |

| Piperidine (20% in DMF) | Stable | [3][4] |

| Trifluoroacetic Acid (TFA) (1-95%) | Stable | [3][4] |

| Pd(0) (for Alloc removal) | Stable | [4] |

| HATU/DIPEA (Coupling) | Stable, but may cause racemization | [4] |

Table 3: Conditions for Nε-Mtt Group Cleavage

| Reagent Composition | Time | Efficacy | Reference |

| 1% TFA in DCM | 5-10 x 2 min | Quantitative | [3] |

| 1% TFA, 5% TIS in DCM | 5-10 x 2 min | Quantitative | [3] |

| Acetic acid/trifluoroethanol/DCM (1:2:7) | 1 hour | Quantitative | [5] |

| 30% Hexafluoroisopropanol (HFIP) in DCM | 3 x 5 min | Effective | [4] |

Table 4: Comparative Kinetics of Azide-Alkyne Cycloaddition Reactions

| Reaction Type | Alkyne Partner | Second-Order Rate Constant (M⁻¹s⁻¹) | Notes | Reference |

| CuAAC | Terminal Alkynes | ~10² - 10³ | Requires Cu(I) catalyst. | [8] |

| SPAAC | Cyclooctyne (OCT) | ~1.2 x 10⁻³ | Catalyst-free. | [9] |

| SPAAC | DIBO | ~3.38 | Catalyst-free, faster than OCT. | [9] |

| SPAAC | BCN | High | Catalyst-free, readily accessible. | [9] |

| SPAAC | Fused Cyclopropyl Cyclooctyne | 0.07 | For 8-azidoadenosine (B559645) 5'-triphosphate. | [10] |

Experimental Protocols

This section provides detailed methodologies for the key experimental procedures involving N3-L-Lys(Mtt)-OH.

Synthesis of N3-L-Lys(Mtt)-OH (Generalized Protocol)

Step 1: Synthesis of H-Lys(Mtt)-OH

-

Suspend L-lysine hydrochloride (1.0 eq) in dichloromethane (B109758) (DCM).

-

Add chlorotrimethylsilane (B32843) (1.5 eq) and reflux the mixture for approximately 30 minutes.

-

Cool the mixture to room temperature.

-

Add triethylamine (B128534) (4.5 eq) followed by 4-methyltrityl chloride (Mtt-Cl, 2.0 eq).

-

Stir the reaction mixture for 15 hours at room temperature.

-

Quench the reaction by adding water. Separate the organic phase, dry it over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain an oily residue.

-

Selectively remove the α-Mtt group by dissolving the oily residue in ice-cold 1% trifluoroacetic acid (TFA) in DCM. Stir the mixture for 30 minutes at 0°C, then for 1 hour at room temperature.

-

Neutralize the reaction with a suitable base (e.g., DIPEA) and purify the resulting H-Lys(Mtt)-OH by chromatography.

Step 2: α-Diazotransfer Reaction [6][9]

-

Dissolve H-Lys(Mtt)-OH (1.0 eq) in a suitable solvent system (e.g., a mixture of water and an organic solvent like dioxane or THF).

-

Add a copper(II) sulfate solution as a catalyst.

-

Add a diazotransfer reagent, such as imidazole-1-sulfonyl azide hydrochloride.

-

Maintain the pH of the reaction mixture between 9 and 10 by the addition of a suitable base (e.g., potassium carbonate).

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

Upon completion, perform an aqueous workup and purify the crude product by column chromatography to yield N3-L-Lys(Mtt)-OH.

On-Resin Selective Deprotection of the Mtt Group[3]

-

Swell the peptide-resin containing the Lys(Mtt) residue in DCM for 20-30 minutes in a solid-phase synthesis vessel.

-

Prepare a fresh deprotection cocktail of 1% TFA and 5% triisopropylsilane (B1312306) (TIS) in DCM.

-

Drain the DCM from the resin and add the deprotection cocktail.

-

Agitate the resin gently for 2 minutes. A bright yellow color in the solution indicates the cleavage of the Mtt cation.

-

Drain the deprotection solution.

-

Repeat steps 3-5 for a total of 5-10 cycles, until the drained solution remains colorless.

-

Wash the resin thoroughly with DCM (3x).

-

Neutralize the resin by washing with 10% DIPEA in DMF (2x, 5 minutes each).

-

Wash the resin with DMF (3x) and proceed with the on-resin conjugation.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a Peptide[12][13]

-

Swell the azide-functionalized peptide-resin in a suitable solvent like DMF.

-

Prepare the alkyne-containing molecule (e.g., a fluorescent probe with a terminal alkyne) at a concentration of 10-100 mM in DMF.

-

Prepare the catalyst solution:

-

Copper(II) sulfate (CuSO4) stock solution (e.g., 50 mM in water).

-

Sodium ascorbate (B8700270) stock solution (e.g., 1 M in water, freshly prepared).

-

A copper-ligand such as THPTA or TBTA stock solution (e.g., 50 mM in DMSO/water).

-

-

To the peptide-resin, add the alkyne solution (typically 5-10 equivalents relative to the peptide).

-

Add the copper-ligand solution (e.g., 1 equivalent).

-

Add the CuSO4 solution (e.g., 0.5 equivalents).

-

Initiate the reaction by adding the sodium ascorbate solution (e.g., 2-5 equivalents).

-

Agitate the reaction mixture at room temperature for 1-4 hours. The reaction can be monitored by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.

-

Once the reaction is complete, wash the resin thoroughly with DMF, water, and DCM before proceeding with cleavage and purification.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on a Peptide[10]

-

Dissolve the azide-containing peptide in a suitable buffer (e.g., PBS, pH 7.4) or a mixture of an organic solvent and water.

-

Dissolve the strained alkyne (e.g., a DBCO- or BCN-functionalized molecule) in a compatible solvent (e.g., DMSO) at a concentration that will result in a slight molar excess (1.1-1.5 equivalents) when added to the peptide solution.

-

Mix the peptide and strained alkyne solutions.

-

Incubate the reaction mixture at room temperature or 37°C for 1-24 hours. The reaction progress can be monitored by HPLC or LC-MS.

-

Upon completion, the conjugated peptide can be purified directly by RP-HPLC.

Reduction of the α-Azido Group to an α-Amino Group (Staudinger Reduction)[14][15]

-

Swell the peptide-resin containing the N-terminal α-azido acid in an appropriate solvent (e.g., THF or DMF).

-

Prepare a solution of a phosphine (B1218219) reducing agent, such as triphenylphosphine (B44618) or the water-soluble tris(2-carboxyethyl)phosphine (B1197953) (TCEP) (typically 10-20 equivalents), in the reaction solvent. For a Staudinger ligation, a phosphinothioester is used.

-

If using a traditional Staudinger reduction, ensure the presence of water in the reaction mixture to facilitate the hydrolysis of the intermediate aza-ylide.

-

Add the phosphine solution to the resin and agitate at room temperature. The reaction time can vary from a few minutes to several hours depending on the specific phosphine and substrate.[11]

-

Monitor the reaction for the disappearance of the azide (IR spectroscopy can be useful to track the azide stretch at ~2100 cm⁻¹) and the appearance of the free amine (e.g., by a Kaiser test on a small resin sample).

-

Once the reduction is complete, thoroughly wash the resin with the reaction solvent, followed by DCM, to remove the phosphine oxide byproduct and excess reagent. The peptide is now ready for the next coupling step.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and relationships involving N3-L-Lys(Mtt)-OH.

References

- 1. broadpharm.com [broadpharm.com]

- 2. bachem.com [bachem.com]

- 3. peptide.com [peptide.com]

- 4. media.iris-biotech.de [media.iris-biotech.de]

- 5. researchgate.net [researchgate.net]

- 6. Improved Solid-Phase Peptide Synthesis Method Utilizing α-Azide-Protected Amino Acids | Scilit [scilit.com]

- 7. jpt.com [jpt.com]

- 8. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]

- 10. Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. files.core.ac.uk [files.core.ac.uk]

An In-Depth Technical Guide to N-Terminal Peptide Modification Using N3-L-Lys(Mtt)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific modification of peptides is a cornerstone of modern chemical biology and drug development, enabling the synthesis of sophisticated biomolecules with enhanced therapeutic properties, novel functionalities, and advanced research applications. N-terminal modification, in particular, offers a unique handle for conjugation without interfering with the peptide's core sequence, which is often crucial for its biological activity. This guide provides a comprehensive technical overview of N3-L-Lys(Mtt)-OH, a specialized amino acid derivative designed for the strategic introduction of an azide (B81097) moiety at the N-terminus of a peptide.

The core utility of N3-L-Lys(Mtt)-OH lies in its orthogonal protection scheme. The α-amino group is functionalized with a reactive azide (N3), while the ε-amino group of the lysine (B10760008) side chain is protected by the highly acid-labile 4-methyltrityl (Mtt) group. This configuration allows for the selective deprotection of the Mtt group under mild acidic conditions, leaving other acid-sensitive protecting groups intact[1][2][3]. The introduced azide group serves as a versatile chemical handle for "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and bioorthogonal ligation reaction[4][5][6].

This guide will detail the synthesis and properties of N3-L-Lys(Mtt)-OH, provide step-by-step experimental protocols for its incorporation into peptides, the selective deprotection of the Mtt group, and subsequent on-resin click chemistry. Furthermore, it will present quantitative data in tabular format to aid in experimental design and discuss the application of this methodology in creating advanced peptide-based tools and therapeutics.

Chemical Properties and Synthesis of N3-L-Lys(Mtt)-OH

Chemical Properties

-

Chemical Name: Nα-azido-Nε-(4-methyltrityl)-L-lysine

-

Molecular Formula: C26H29N5O2

-

Molecular Weight: 459.55 g/mol

-

Appearance: Typically a white to off-white solid.

-

Key Features:

Synthesis of H-Lys(Mtt)-OH (Precursor)

Protocol for Synthesis of H-Lys(Mtt)-OH:

-

Silylation: Suspend L-lysine hydrochloride (1.0 eq) in dichloromethane (B109758) (DCM). Add chlorotrimethylsilane (B32843) (1.5 eq) and reflux the mixture for approximately 30 minutes.

-

Mtt Group Introduction: Cool the mixture to room temperature. Add triethylamine (B128534) (4.5 eq) followed by 4-methyltrityl chloride (Mtt-Cl, 2.0 eq). Stir the reaction mixture for 15 hours at room temperature.

-

Work-up: Quench the reaction by adding water. Separate the organic phase, dry it over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain an oily residue.

-

Selective Deprotection: Dissolve the oily residue in ice-cold 1% trifluoroacetic acid (TFA) in DCM. Stir the mixture for 30 minutes at 0°C, then for 1 hour at room temperature. This step selectively removes any Mtt group that may have attached to the α-amino position.

-

Isolation: The resulting H-Lys(Mtt)-OH can then be purified by appropriate methods, such as crystallization or chromatography.

Conceptual Synthesis of N3-L-Lys(Mtt)-OH

Following the synthesis of H-Lys(Mtt)-OH, the introduction of the azide moiety at the α-amino group can be achieved through a diazo transfer reaction.

Conceptual Protocol:

-

Dissolve H-Lys(Mtt)-OH in a suitable solvent system, such as a biphasic mixture of water, methanol, and DCM.

-

Adjust the pH to approximately 9 with a base like potassium carbonate.

-

Add a diazo transfer reagent, such as imidazole-1-sulfonyl azide hydrochloride, to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

Upon completion, perform an aqueous work-up and purify the N3-L-Lys(Mtt)-OH product, typically by column chromatography.

Experimental Protocols for N-Terminal Peptide Modification

The following sections provide detailed protocols for the incorporation of N3-L-Lys(Mtt)-OH at the N-terminus of a peptide synthesized on a solid support, followed by Mtt deprotection and on-resin click chemistry.

N-Terminal Coupling of N3-L-Lys(Mtt)-OH

This protocol assumes the peptide has been synthesized on a solid support (e.g., Rink amide resin) using standard Fmoc-based solid-phase peptide synthesis (SPPS), and the final N-terminal Fmoc group has been removed.

Materials:

-

Peptide-resin with a free N-terminal amine

-

N3-L-Lys(Mtt)-OH

-

Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvent: N,N-Dimethylformamide (DMF)

-

Washing solvents: DMF, Dichloromethane (DCM)

Protocol:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

-

Pre-activation of N3-L-Lys(Mtt)-OH: In a separate vessel, dissolve N3-L-Lys(Mtt)-OH (3-5 equivalents relative to the resin loading) in DMF. Add the coupling agent (e.g., HBTU, 3-5 eq.) and DIPEA (6-10 eq.). Allow the pre-activation to proceed for 2-5 minutes.

-

Coupling: Drain the DMF from the swollen resin and add the pre-activated N3-L-Lys(Mtt)-OH solution. Agitate the mixture for 2-4 hours at room temperature.

-

Monitoring the Coupling: Perform a Kaiser test on a small sample of the resin beads to check for the presence of free primary amines. A negative Kaiser test (beads remain colorless) indicates a complete coupling reaction.

-

Washing: Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times).

-

Drying: Dry the resin under vacuum.

Selective On-Resin Deprotection of the Mtt Group

The Mtt group can be selectively removed under mild acidic conditions, leaving other acid-labile protecting groups such as tert-butyl (tBu) and the peptide-resin linkage intact[3].

Materials:

-

N3-L-Lys(Mtt)-OH modified peptide-resin

-

Deprotection solution (see Table 1 for options)

-

Scavenger: Triisopropylsilane (TIS)

-

Neutralization solution: 10% DIPEA in DMF

-

Washing solvents: DCM, DMF

Protocol (using 1% TFA in DCM):

-

Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

-

Deprotection Cocktail Preparation: Prepare a fresh solution of 1% TFA and 2-5% TIS in DCM (v/v/v).

-

Mtt Cleavage: Drain the DCM from the resin and add the deprotection cocktail. Agitate the mixture at room temperature. The solution will typically turn yellow-orange due to the formation of the Mtt cation[7].

-

Reaction Time and Monitoring: The reaction is typically complete within 30-60 minutes. To monitor, take a few resin beads, wash them with DCM, and add a drop of neat TFA. An immediate orange color indicates the presence of the Mtt group, and the reaction should be continued[1]. Repeat the deprotection step with fresh cocktail if necessary.

-

Washing: Once deprotection is complete (no color change upon addition of TFA), drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times).

-

Neutralization: Wash the resin with the neutralization solution (10% DIPEA in DMF) for 5-10 minutes.

-

Final Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times). The resin now has a free ε-amino group on the N-terminal lysine and is ready for further modification.

On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

With the azide moiety in place at the N-terminus, a variety of alkyne-containing molecules (e.g., fluorophores, biotin (B1667282), small molecule drugs) can be conjugated to the peptide.

Materials:

-

N-terminally azido-functionalized peptide-resin

-

Alkyne-containing molecule of interest

-

Copper(I) source: e.g., Copper(I) iodide (CuI) or Copper(II) sulfate (CuSO4) with a reducing agent

-

Reducing agent (if using CuSO4): Sodium ascorbate (B8700270)

-

Ligand (optional, but recommended): e.g., Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Base: DIPEA

-

Solvent: DMF or a mixture of DMF and water

Protocol:

-

Resin Preparation: Swell the azido-peptide-resin in the chosen reaction solvent.

-

Reaction Mixture Preparation: In a separate vessel, dissolve the alkyne-containing molecule (5-10 equivalents relative to the resin loading) in the solvent.

-

Addition of Reagents: To the resin, add the solution of the alkyne, the copper source (e.g., CuI, 1-2 eq.), and the base (e.g., DIPEA, 5-10 eq.). If using CuSO4 (1-2 eq.), also add sodium ascorbate (5-10 eq.) and the ligand (1-2 eq.).

-

Reaction: Agitate the reaction mixture at room temperature for 12-24 hours. The reaction can be monitored by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.

-

Washing: After the reaction is complete, drain the reaction mixture and wash the resin extensively with DMF, water, DMF, and finally DCM.

-

Cleavage and Purification: Cleave the modified peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS). Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product by LC-MS and analytical RP-HPLC.

Data Presentation

Quantitative data is essential for optimizing the experimental conditions for N-terminal peptide modification. The following tables summarize typical reaction conditions and reported yields for Mtt deprotection and on-resin CuAAC.

Table 1: Comparison of On-Resin Mtt Deprotection Protocols

| Deprotection Cocktail | Typical Reaction Time | Reported Yield/Efficiency | Advantages | Disadvantages | References |

| 1-2% TFA, 2-5% TIS in DCM | 30-60 min (often repeated) | Quantitative | Well-established and effective for many sequences. | Can lead to premature cleavage of other highly acid-labile groups or the peptide from very sensitive resins. | [1][2][3] |

| Acetic acid/TFE/DCM (1:2:7 v/v/v) | 1-2 hours | Quantitative | Milder than TFA, suitable for more acid-sensitive peptides. | May be less effective for some sequences. | |

| HFIP-based cocktails (e.g., DCM/HFIP/TFE/TES) | 1-2 hours | High | Milder conditions, reducing the risk of side reactions. | HFIP is a more expensive solvent. | [1] |

| 2% TFA, 2% TIS in EtOAc:MeCN (1:1) | Not specified | Efficient | "Greener" alternative to chlorinated solvents. | Less commonly cited, may require optimization. | [2] |

Table 2: Representative Yields for On-Resin CuAAC Reactions

| Peptide/Substrate | Alkyne Partner | Reaction Conditions | Yield | Reference |

| Head-to-tail cyclic peptide | Internal alkyne | 2 eq. CuI, 50 eq. DIPEA, on-resin | 76% | [6] |

| Peptide-Polymer Conjugate | Alkyne-functionalized polymer | CuSO4, NaAsc, DMF, 100°C, 15 min (microwave) | 43% | [8] |

| Complex Peptide Side-Chain Cyclization | Internal alkyne | 1 eq. CuBr, 1 eq. NaAsc, 10 eq. 2,6-lutidine, DIPEA/DMSO | 65% | [5] |

| Monomeric Cyclic Peptide | Internal alkyne | CuI, DIEA, on PEGA resin | 79% | [9] |

Visualization of Workflows and Concepts

Experimental Workflow for N-Terminal Modification

Caption: General experimental workflow for N-terminal peptide modification.

Orthogonal Deprotection Strategy

Caption: Orthogonality of Mtt group deprotection.

Application in Signaling Pathway Research

Caption: Use of a modified peptide as a probe in signaling research.

Applications in Research and Drug Development

The ability to site-specifically introduce an azide moiety at the N-terminus of a peptide opens up a vast array of applications for researchers and drug development professionals.

-

Peptide-Drug Conjugates (PDCs): The azide group serves as an ideal attachment point for cytotoxic drugs, creating homogenous PDCs with a defined drug-to-peptide ratio. This is critical for optimizing the therapeutic index and ensuring product consistency[10].

-

Fluorescent and Biotinylated Probes: The conjugation of fluorophores or biotin allows for the creation of high-affinity probes for studying peptide-protein interactions, receptor localization, and cellular uptake through techniques like fluorescence microscopy and western blotting.

-

PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains can improve the pharmacokinetic properties of therapeutic peptides, such as increasing their half-life in circulation and reducing immunogenicity.

-

Branched and Dendrimeric Peptides: While N3-L-Lys(Mtt)-OH is primarily for N-terminal modification, the principles of Mtt deprotection are central to the synthesis of branched peptides (multiple antigenic peptides, MAPs) where subsequent peptide chains are grown from the deprotected lysine side chain[11].

-

Surface Immobilization: Peptides can be "clicked" onto alkyne-functionalized surfaces or nanoparticles for the development of biosensors, targeted drug delivery systems, and novel biomaterials.

Conclusion

N3-L-Lys(Mtt)-OH is a powerful and versatile tool in the peptide chemist's arsenal. Its unique combination of an N-terminal azide handle and an orthogonally protected lysine side chain provides a robust strategy for the site-specific modification of peptides. The experimental protocols detailed in this guide, supported by the provided quantitative data and visual workflows, offer a solid foundation for the successful implementation of this technology. By enabling precise control over peptide architecture, N3-L-Lys(Mtt)-OH facilitates the development of next-generation peptide therapeutics, advanced diagnostic probes, and innovative biomaterials, thereby empowering researchers, scientists, and drug development professionals to push the boundaries of peptide science.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. biopharmaspec.com [biopharmaspec.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. scispace.com [scispace.com]

- 9. Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to Click Chemistry Reagents for Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry has emerged as a powerful and versatile tool in peptide science, enabling rapid and efficient modification, labeling, and conjugation of peptides under mild, biocompatible conditions.[1] This technical guide provides an in-depth overview of the core click chemistry reactions used for peptides—the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—along with detailed information on the requisite reagents, experimental protocols, and quantitative data to aid in the design and execution of experiments in peptide research and drug development.

The hallmark of click chemistry is its use of bioorthogonal reactions, which proceed with high efficiency and selectivity in the presence of a wide range of functional groups found in biological systems.[2] The formation of a stable triazole ring from the reaction between an azide (B81097) and an alkyne is the cornerstone of the most common click reactions. This triazole linkage is not only stable to hydrolysis, oxidation, and enzymatic degradation but also serves as an excellent mimic of the native amide bond in peptides, making it an invaluable tool for creating novel peptide structures and conjugates.[1]

This guide will delve into the specifics of both CuAAC and SPAAC, providing the necessary information for researchers to select the appropriate methodology and reagents for their specific application, from peptide cyclization and labeling to the synthesis of complex peptide-drug conjugates.

Core Click Chemistry Reactions for Peptides

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species.[3] This reaction is characterized by its rapid kinetics, high yields, and the exclusive formation of the 1,4-disubstituted triazole isomer.[4] The reaction is robust and can be performed in a variety of solvents, including water, over a wide pH range (4-12).[5]

The active catalyst, Cu(I), is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, most commonly sodium ascorbate.[6] To stabilize the Cu(I) oxidation state, prevent catalyst disproportionation, and accelerate the reaction, a variety of ligands are often employed.[7]

CuAAC Reaction Workflow

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) to react with an azide.[2] The inherent ring strain of the cyclooctyne (~18 kcal/mol) provides the driving force for the [3+2] cycloaddition, eliminating the need for a cytotoxic copper catalyst.[8] This makes SPAAC particularly well-suited for applications in living systems, such as live-cell imaging and in vivo studies.[9]

While generally slower than CuAAC, the reaction rates of SPAAC can be tuned by modifying the structure of the cyclooctyne.[10] The reaction proceeds under physiological conditions and, like CuAAC, is highly selective for the azide and alkyne functional groups.[9] A drawback of SPAAC is that it typically produces a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles).[2]

SPAAC Reaction Workflow

References

- 1. peptide.com [peptide.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Copper Ligand and Anion Effects: Controlling the Kinetics of the Photoinitiated Copper(I) Catalyzed Azide—Alkyne Cycloaddition Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. broadpharm.com [broadpharm.com]

- 8. interchim.fr [interchim.fr]

- 9. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

The Mtt Group: An Orthogonal Protection Strategy for Advanced Chemical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of complex chemical synthesis, particularly in the development of peptide-based therapeutics and other advanced biomolecules, the strategic use of protecting groups is paramount. The 4-methyltrityl (Mtt) group has emerged as a versatile and highly valuable tool, offering a finely tuned acid lability that allows for its selective removal under mild conditions. This orthogonality is crucial for intricate molecular architectures, enabling site-specific modifications while other sensitive functionalities remain protected. This technical guide provides a comprehensive overview of the Mtt protecting group, detailing its chemical properties, comparative stability, and applications. It includes detailed experimental protocols for its introduction and cleavage, alongside quantitative data and visual workflows to support researchers in designing and executing robust orthogonal protection strategies.

Core Principles of the Mtt Orthogonal Strategy

The Mtt group is a derivative of the trityl (Trt) protecting group, distinguished by a methyl group at the 4-position of one of its phenyl rings. This electron-donating methyl group enhances the stability of the trityl cation formed during acid-mediated cleavage, making the Mtt group more susceptible to acidolysis than the parent Trt group.[1]

The primary advantage of the Mtt group lies in its "semi-permanent" nature within the framework of solid-phase peptide synthesis (SPPS). It is stable to the basic conditions used for the removal of the 9-fluorenylmethoxycarbonyl (Fmoc) group, yet it can be selectively cleaved under very mild acidic conditions that leave more robust acid-labile groups, such as tert-butyloxycarbonyl (Boc) and tert-butyl (tBu), intact.[1][2][3] This unique characteristic is the cornerstone of its utility in orthogonal protection schemes, enabling a modular approach to the synthesis of complex peptides and other molecules.

The order of acid lability among common trityl-based protecting groups is generally as follows: Monomethoxytrityl (Mmt) > 4-Methyltrityl (Mtt) > Trityl (Tr).[2] The Mtt group strikes a critical balance, being sufficiently stable to withstand the conditions of Fmoc-based SPPS while being labile enough for selective deprotection.[2]

Data Presentation: Comparative Stability and Cleavage Conditions

The selection of an appropriate protecting group and its corresponding deprotection method is critical for the success of a synthetic strategy. The following tables summarize quantitative data on the relative stability of the Mtt group and various conditions for its selective removal.

Table 1: Comparative Lability of Trityl-Based Protecting Groups [1]

| Protecting Group | Structure | Relative Acid Lability | Typical Cleavage Conditions |

| Trityl (Tr) | Least Labile | Stronger acids (e.g., higher concentrations of TFA) | |

| 4-Methyltrityl (Mtt) | Moderately Labile | 1-2% TFA in DCM; HFIP/TFE/DCM cocktails | |

| Monomethoxytrityl (Mmt) | Most Labile | Acetic acid/TFE/DCM; 0.6 M HOBt in DCM/TFE |

Table 2: Common Reagent Cocktails for On-Resin Mtt Deprotection [3][4][5][6]

| Reagent Cocktail | Typical Conditions | Scavenger(s) | Notes |

| Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 1-2% TFA | 1-5% Triisopropylsilane (TIS) or Methanol (MeOH) | A widely used and robust method. Repetition of the treatment ensures complete removal.[3] |

| Dichloromethane (DCM) / Hexafluoroisopropanol (HFIP) / Trifluoroethanol (TFE) / Triethylsilane (TES) | 6.5:2:1:0.5 (v/v/v/v) | TES (inherent) | Milder conditions compared to TFA-based methods, reducing the risk of side reactions with sensitive sequences.[5][6] |

| Acetic Acid (AcOH) / Trifluoroethanol (TFE) / Dichloromethane (DCM) | 1:2:7 (v/v/v) | None typically added | A milder alternative, particularly suitable for acid-sensitive resins.[5] |

Experimental Protocols

The following are detailed methodologies for the protection of an amino acid with the Mtt group and the selective deprotection of the Mtt group in the context of solid-phase peptide synthesis.

Protocol for Mtt Protection of an Amino Acid (e.g., Lysine)

This protocol describes the introduction of the Mtt group onto the side-chain amine of an Nα-protected lysine (B10760008).

Materials:

-

Nα-Fmoc-Lys-OH

-

4-Methyltrityl chloride (Mtt-Cl)

-

Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve Nα-Fmoc-Lys-OH in anhydrous DCM.

-

Add DIEA to the solution (2.5 equivalents).

-

Slowly add a solution of Mtt-Cl (1.2 equivalents) in anhydrous DCM to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield Nα-Fmoc-Lys(Mtt)-OH.

Protocol for Selective On-Resin Deprotection of Mtt

This protocol outlines the selective removal of the Mtt group from a lysine side chain on a resin-bound peptide.[2]

Materials:

-

Mtt-protected peptide-resin

-

Dichloromethane (DCM)

-

Deprotection Cocktail: 1% Trifluoroacetic acid (TFA) and 5% Triisopropylsilane (TIS) in DCM (v/v/v)

-

5% DIEA in N,N-Dimethylformamide (DMF) (v/v)

-

N,N-Dimethylformamide (DMF)

-

Solid-phase synthesis vessel

Procedure:

-

Swell the Mtt-protected peptide-resin in DCM for 30 minutes in a solid-phase synthesis vessel.

-

Drain the DCM from the resin.

-

Add the freshly prepared deprotection cocktail (approximately 10 mL per gram of resin) to the resin.

-

Agitate the mixture at room temperature for 30 minutes. A yellow-orange color in the solution indicates the release of the Mtt cation.

-

Drain the deprotection solution.

-

Repeat steps 3-5 one to two more times to ensure complete deprotection.

-

Wash the resin thoroughly with DCM (3 x 10 mL).

-

To neutralize the newly exposed amine, wash the resin with a solution of 5% DIEA in DMF (2 x 10 mL).

-

Wash the resin with DMF (3 x 10 mL) and then with DCM (3 x 10 mL).

-

The resin is now ready for the subsequent coupling or modification of the deprotected lysine side chain.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows involving the Mtt orthogonal protection strategy.

Orthogonal Protection Scheme in Fmoc-SPPS

This diagram illustrates the principle of orthogonality where the Mtt group can be selectively removed without affecting the Fmoc and other acid-labile side-chain protecting groups.

Caption: Orthogonality of Mtt in Fmoc-SPPS.

Experimental Workflow for Branched Peptide Synthesis

This diagram outlines the key steps in the solid-phase synthesis of a branched peptide using the Mtt orthogonal strategy.

Caption: Workflow for branched peptide synthesis using Mtt.

Applications Beyond Peptide Synthesis

While the predominant application of the Mtt group is in peptide chemistry, its unique properties lend themselves to other areas of complex molecule synthesis.

-

Glycan Synthesis: Orthogonal protection is also a cornerstone of complex carbohydrate synthesis. While less common than in peptide synthesis, the Mtt group can, in principle, be used for the protection of hydroxyl groups in monosaccharide building blocks, allowing for selective deprotection and subsequent glycosylation at a specific position.

-

Oligonucleotide Synthesis: The synthesis of modified oligonucleotides often requires orthogonal protecting groups to allow for the introduction of labels or other moieties at specific positions. Although the dimethoxytrityl (DMT) group is the standard for 5'-hydroxyl protection, the Mtt group could potentially be employed in specialized applications where its distinct acid lability is advantageous.

Conclusion

The 4-methyltrityl (Mtt) protecting group is a powerful and versatile tool in the arsenal (B13267) of the synthetic chemist. Its well-balanced acid lability provides a crucial level of orthogonality, particularly in Fmoc-based solid-phase peptide synthesis. This enables the construction of complex molecular architectures, such as branched and cyclic peptides, with a high degree of precision and control. The ability to perform selective on-resin modifications makes the Mtt group an invaluable asset for researchers and drug development professionals aiming to create novel and sophisticated molecules. By understanding the principles of its application and the detailed experimental protocols for its use, scientists can effectively leverage the Mtt group to advance their synthetic endeavors.

References

An In-depth Technical Guide to the Solubility and Stability of N3-L-Lys(Mtt)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of N3-L-Lys(Mtt)-OH, a critical reagent in peptide synthesis and modification. The information herein is intended to equip researchers with the necessary data and protocols to effectively utilize this compound in their work.

Introduction

N3-L-Lys(Mtt)-OH, or (2S)-2-azido-6-{[(4-methylphenyl)(diphenyl)methyl]amino}hexanoic acid, is a specialized amino acid derivative used in bioconjugation and drug development. It incorporates two key functionalities: an azide (B81097) group for "click chemistry" and a 4-methyltrityl (Mtt) protecting group on the side-chain amine. This orthogonal protecting group strategy allows for selective deprotection and subsequent modification of the lysine (B10760008) side-chain, making it a valuable tool for creating complex biomolecules.[1]

Solubility Data

While specific quantitative solubility data for N3-L-Lys(Mtt)-OH is not extensively published, the solubility of structurally similar protected amino acids provides valuable guidance. The presence of the large, hydrophobic Mtt group and the overall organic nature of the molecule dictate its solubility profile.

Table 1: Qualitative Solubility of N3-L-Lys(Mtt)-OH and Related Compounds

| Solvent | Compound | Solubility | Observations |

| Dimethylformamide (DMF) | Fmoc-L-Lys(Mtt)-OH | Clearly Soluble (0.3g in 2mL) | Similar protected amino acids are readily soluble in polar aprotic solvents. |

| Dimethyl sulfoxide (B87167) (DMSO) | N-Fmoc-N'-(azido-PEG4)-L-Lysine | Soluble | The PEG spacer enhances solubility in aqueous media, but the core structure's solubility in DMSO is noteworthy. |

| Dichloromethane (DCM) | N-Fmoc-N'-(azido-PEG4)-L-Lysine | Soluble | A common solvent for peptide synthesis and manipulations. |

| Water and aqueous buffers | N3-L-Lys(Mtt)-OH | Poorly soluble | The hydrophobic Mtt group significantly reduces aqueous solubility. |

| Alcohols (Methanol, Ethanol) | N3-L-Lys(Mtt)-OH | Moderately soluble | May require co-solvents for higher concentrations. |

General Recommendations for Dissolution:

-

For most applications in peptide synthesis and bioconjugation, dissolving N3-L-Lys(Mtt)-OH in DMF or DMSO is recommended.

-

Sonication can aid in the dissolution of the compound.

-

When preparing stock solutions, it is advisable to start with a small amount of solvent and gradually add more until the desired concentration is reached.

Stability Profile

The stability of N3-L-Lys(Mtt)-OH is primarily influenced by the lability of the Mtt protecting group and the reactivity of the azide functionality.

3.1. Stability of the Mtt Protecting Group

The Mtt group is known for its high acid lability, allowing for its selective removal under very mild acidic conditions while other protecting groups, such as Boc and tBu, remain intact.[1] This "orthogonal" nature is a key feature of this compound.

Table 2: Conditions for Mtt Group Cleavage

| Reagent Cocktail | Time | Efficacy | Notes |

| 1% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | 3 x 5 min | Effective | A commonly used and robust method. Repetition ensures complete removal.[1] |

| 2% TFA in DCM with 5% Triisopropylsilane (TIS) | 20 x 2 min | Effective | Higher acid concentration may increase deprotection rates but also risks premature cleavage from acid-sensitive resins.[1] |

| Acetic acid/Trifluoroethanol/DCM (1:2:7) | 1 hour | Mildly Effective | A very mild condition suitable for highly acid-sensitive substrates. |

| Hexafluoroisopropanol (HFIP) in DCM | Variable | Effective | A non-acidic alternative for Mtt deprotection. |

3.2. Stability of the Azide Group

The azide group is generally stable under standard peptide synthesis conditions, including coupling and Fmoc deprotection cycles. It is also stable to the mildly acidic conditions used for Mtt group removal. However, it is sensitive to reducing agents.

General Handling and Storage Recommendations:

-

Storage: For long-term stability, it is recommended to store N3-L-Lys(Mtt)-OH at -20°C. For short-term storage, 2-8°C is acceptable.

-

Handling: The compound should be handled in a well-ventilated area. Avoid contact with strong acids and reducing agents.

Experimental Protocols

4.1. Protocol for Determining Solubility

This protocol outlines a general method for determining the solubility of N3-L-Lys(Mtt)-OH in a given solvent.

-

Preparation: Add a known, small amount of N3-L-Lys(Mtt)-OH (e.g., 1 mg) to a vial.

-

Solvent Addition: Add the chosen solvent in small, measured increments (e.g., 100 µL).

-

Dissolution: After each addition, vortex or sonicate the mixture for a set period (e.g., 2 minutes) to facilitate dissolution.

-

Observation: Visually inspect the solution for any undissolved solid.

-

Endpoint: Continue adding solvent until all the solid has dissolved. The solubility can then be calculated based on the total volume of solvent added.

-

Temperature Control: Perform the experiment at a controlled temperature, as solubility is temperature-dependent.

4.2. Protocol for On-Resin Mtt Deprotection

This protocol describes the selective removal of the Mtt group from a peptide synthesized on a solid support.

-

Resin Swelling: Swell the peptide-resin in DCM for 20-30 minutes.

-

Deprotection Cocktail: Prepare a solution of 1% TFA in DCM. The addition of a scavenger like 2-5% TIS is recommended to quench the liberated trityl cation and prevent side reactions.

-

Deprotection Reaction: Treat the resin with the deprotection cocktail (e.g., 10 mL per gram of resin) and agitate gently at room temperature.

-

Monitoring: Monitor the reaction progress by taking a small sample of the supernatant and adding a drop of a colorimetric indicator (e.g., bromophenol blue). A color change indicates the presence of the acidic TFA. Alternatively, a small sample of the resin can be cleaved and analyzed by HPLC.

-

Washing: Once the deprotection is complete (typically after 30-60 minutes, repeated as necessary), wash the resin thoroughly with DCM, followed by a neutralization wash with a 10% solution of diisopropylethylamine (DIPEA) in DMF, and finally with DMF.

Mandatory Visualizations

References

The Azido Acid in Bioconjugation: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of the azide (B81097) functional group into biomolecules has revolutionized the field of bioconjugation, providing a versatile and bioorthogonal handle for a myriad of applications in research, diagnostics, and therapeutics. Azido (B1232118) acids, in particular, have emerged as indispensable building blocks for the precise chemical modification of peptides, proteins, and other biological macromolecules. Their ability to participate in highly efficient and specific "click chemistry" reactions, namely the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), allows for the covalent attachment of reporter molecules, drugs, and other functionalities with exceptional control and minimal perturbation of the biological system.[1][2]

This technical guide provides a comprehensive overview of azido acids in bioconjugation, detailing their properties, applications, and the experimental protocols necessary for their successful implementation.

Core Concepts and Properties of Azido Acids

Azido acids are carboxylic acids that contain one or more azide (-N₃) groups. The azide group is a small, stable, and largely unreactive functional group in biological systems, making it an ideal bioorthogonal chemical reporter.[3] Its reactivity is selectively unleashed in the presence of a complementary alkyne partner through click chemistry.

The specific properties of an azido acid, such as its reactivity, stability, and solubility, are influenced by its chemical structure, including the nature of the linker connecting the azide and the carboxylic acid.[4]

Quantitative Data on Azido Acid Bioconjugation Reactions

The efficiency of bioconjugation reactions involving azido acids can be quantified by several parameters, including reaction rates and yields. The choice between CuAAC and SPAAC often depends on the specific application, with SPAAC being preferred for live-cell imaging due to the cytotoxicity of the copper catalyst used in CuAAC.[5][6]

Table 1: Second-Order Rate Constants for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reactions

| Azide Reactant | Cyclooctyne (B158145) Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |

| Benzyl Azide | DIBO | ~0.3 - 0.7 | [7] |

| Benzyl Azide | DBCO | ~0.6 - 1.0 | [7] |

| Benzyl Azide | BCN | ~0.06 - 0.1 | [7] |

| PhOCF₂CF₂N₃ (Fluoroalkyl Azide) | BCN | 16-fold faster than non-fluorinated analog | [8] |

| PhOCF₂CF₂N₃ (Fluoroalkyl Azide) | DIBAC | 20-fold slower than non-fluorinated analog | [8] |

| Benzyl Azide | [9+1]CPP | 2.2 × 10⁻³ | [9] |

| Benzyl Azide | [11+1]CPP | 4.5 × 10⁻⁴ | [9] |

Note: Reaction rates can vary depending on the solvent, temperature, and specific derivatives of the cyclooctyne and azide used.[7]

Table 2: Representative Yields for Bioconjugation Reactions

| Reaction Type | Reactants | Yield (%) | Reference(s) |

| CuAAC | Benzyl azide and phenylacetylene | 73 | |

| CuAAC | Various azides and alkynes with different copper complexes | Moderate to high | [10][11] |

| SPAAC | Azido-modified antibody and DIBO-doxorubicin | Not explicitly stated, but successful conjugation demonstrated | [12] |

| NHS Ester Labeling | IgG with Azido-PEG-NHS Ester | Results in 4-6 linkers per antibody with a 20-fold molar excess |

Experimental Protocols

The following protocols provide detailed methodologies for common applications of azido acids in bioconjugation.

Protocol 1: Synthesis of Fmoc-Protected Azido Amino Acids

This protocol describes a general method for the synthesis of Fmoc-protected azido amino acids, which are commonly used in solid-phase peptide synthesis.[13][14]

Materials:

-

Corresponding Fmoc-protected amino acid with a side chain amenable to azidation (e.g., Fmoc-L-Lys(Boc)-OH, Fmoc-L-Orn(Boc)-OH)

-

Reagents for conversion of an amine or alcohol to an azide (e.g., triflic anhydride, sodium azide, or a diazo-transfer reagent)

-

Appropriate solvents (e.g., dichloromethane (B109758) (DCM), dimethylformamide (DMF))

-

Sodium bicarbonate solution

-

Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

-

Dioxane

-

Ethyl acetate

-

Hydrochloric acid

-

Silica (B1680970) gel for column chromatography

Methodology:

-

Modification of the Amino Acid Side Chain: The starting Fmoc-protected amino acid is modified to introduce a leaving group (e.g., mesylate or tosylate from an alcohol) or to deprotect a side-chain amine for subsequent diazotransfer.

-

Azide Introduction: The modified amino acid is reacted with a source of azide, such as sodium azide, to displace the leaving group and form the azido-functionalized side chain. For side-chain amines, a diazo-transfer reaction is employed.

-

Fmoc Protection (if starting from an unprotected amino acid): The amino acid with the azido side chain is dissolved in a sodium bicarbonate solution. Fmoc-OSu dissolved in dioxane is added dropwise with stirring. The reaction is allowed to proceed overnight at room temperature.[13]

-

Work-up and Purification: The reaction mixture is acidified with hydrochloric acid and extracted with ethyl acetate. The organic layers are combined, dried, and concentrated. The crude product is purified by flash chromatography on silica gel to yield the pure Fmoc-azido amino acid.[13]

Protocol 2: Labeling of Proteins with Azido-PEG-NHS Ester

This protocol outlines the procedure for labeling a protein with an azide group using an N-hydroxysuccinimide (NHS) ester of an azido-PEG linker.[1][15][16][17]

Materials:

-

Protein to be labeled (1-5 mg/mL in an amine-free buffer like PBS, pH 7.4)

-

Azido-PEG-NHS Ester

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Desalting column with an appropriate molecular weight cutoff (MWCO)

-

Protein concentration assay kit (e.g., BCA)

Methodology:

-

Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.[1]

-

Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of Azido-PEG-NHS Ester in anhydrous DMSO.[1][15]

-

Labeling Reaction:

-

Purification: Remove the unreacted NHS ester using a desalting column according to the manufacturer's instructions.[1]

-

Characterization: Determine the concentration of the purified azide-labeled protein using a standard protein assay. The degree of labeling can be determined by mass spectrometry.

Protocol 3: Metabolic Labeling of Cell Surface Glycans with Ac4ManNAz and SPAAC Ligation

This protocol describes the metabolic incorporation of an azido-sugar, peracetylated N-azidoacetylmannosamine (Ac₄ManNAz), into cellular glycans, followed by fluorescent labeling via SPAAC.[3][18][19]

Materials:

-

Mammalian cells in culture

-

Complete cell culture medium

-

Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

-

DBCO-conjugated fluorophore

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope

Methodology:

-

Metabolic Labeling:

-

SPAAC Reaction:

-

Prepare a stock solution of the DBCO-fluorophore in DMSO.

-

Dilute the DBCO-fluorophore in pre-warmed complete culture medium to a final concentration of 20-50 µM.

-

Wash the cells twice with warm PBS.

-

Add the DBCO-fluorophore solution to the cells and incubate for 15-60 minutes at 37°C, protected from light.[21]

-

-

Washing and Imaging:

-

Wash the cells three times with warm PBS to remove unreacted DBCO-fluorophore.

-

Image the cells using a fluorescence microscope with the appropriate filter sets.

-

Visualizations: Workflows and Pathways

Metabolic Labeling of Sialic Acid Pathway

The following diagram illustrates the metabolic pathway for the incorporation of N-azidoacetylmannosamine (ManNAz) into sialoglycoproteins on the cell surface.[22]

Caption: Metabolic pathway of Ac4ManNAz incorporation into cell surface glycoproteins.

Experimental Workflow for Antibody-Drug Conjugate (ADC) Development

This diagram outlines a general workflow for the development of an antibody-drug conjugate using an azido acid linker.[12][23][24][25][26]

Caption: General workflow for the development of an antibody-drug conjugate (ADC).

Logical Relationship in Fragment-Based Drug Discovery (FBDD)

This diagram illustrates the logical flow of using click chemistry with azido-functionalized fragments in fragment-based drug discovery.[27][28][29][30]

Caption: Logical workflow of fragment-based drug discovery using click chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Click Triazoles for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. The Preparation of Well-Defined Antibody–Drug Conjugates Through Glycan Remodeling and Strain Promoted Azide-Alkyne Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides | Semantic Scholar [semanticscholar.org]

- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 16. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 17. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 18. thno.org [thno.org]

- 19. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]